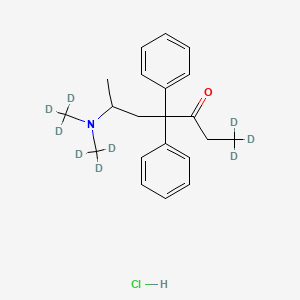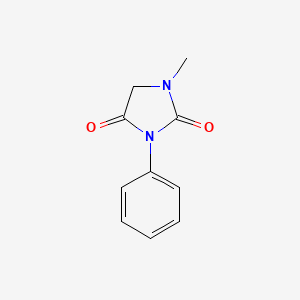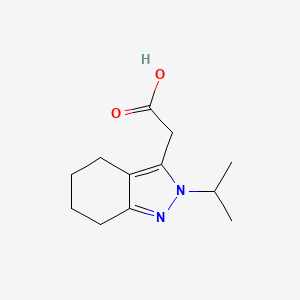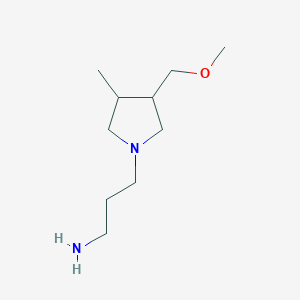![molecular formula C9H19Cl2N3O B13428034 3-Amino-1'-methyl-[1,3'-bipyrrolidin]-2'-one dihydrochloride](/img/structure/B13428034.png)
3-Amino-1'-methyl-[1,3'-bipyrrolidin]-2'-one dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-1’-methyl-[1,3’-bipyrrolidin]-2’-one dihydrochloride is a chemical compound with significant interest in various scientific fields
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1’-methyl-[1,3’-bipyrrolidin]-2’-one dihydrochloride typically involves the reaction of specific precursors under controlled conditions. One common method involves the use of piperidine derivatives, which are reacted with appropriate reagents to form the desired compound . The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-1’-methyl-[1,3’-bipyrrolidin]-2’-one dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a different product compared to reduction or substitution reactions .
Applications De Recherche Scientifique
3-Amino-1’-methyl-[1,3’-bipyrrolidin]-2’-one dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with various biomolecules.
Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: It is used in the production of various chemicals and materials.
Mécanisme D'action
The mechanism by which 3-Amino-1’-methyl-[1,3’-bipyrrolidin]-2’-one dihydrochloride exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in the activity of enzymes, receptors, or other biomolecules, resulting in the observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some similar compounds include:
- 3-Amino-1-methyl-piperidine dihydrochloride
- 1-Methyl-3-piperidinamine dihydrochloride
- (S)-3-Amino-1-methyl-piperidine dihydrochloride
Uniqueness
What sets 3-Amino-1’-methyl-[1,3’-bipyrrolidin]-2’-one dihydrochloride apart from these similar compounds is its unique structure, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C9H19Cl2N3O |
|---|---|
Poids moléculaire |
256.17 g/mol |
Nom IUPAC |
3-(3-aminopyrrolidin-1-yl)-1-methylpyrrolidin-2-one;dihydrochloride |
InChI |
InChI=1S/C9H17N3O.2ClH/c1-11-4-3-8(9(11)13)12-5-2-7(10)6-12;;/h7-8H,2-6,10H2,1H3;2*1H |
Clé InChI |
IAHKRBIGLGJYBR-UHFFFAOYSA-N |
SMILES canonique |
CN1CCC(C1=O)N2CCC(C2)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![sodium;(2S,3S,4S,5R,6R)-6-[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13428040.png)
